O-(4-Chlorobenzyl)hydroxylamine hydrochloride
Overview
Description
O-(4-Chlorobenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H8ClNO.HCl and a molecular weight of 194.06 g/mol . It is also known by other names such as 4-Chlorobenzyloxyamine hydrochloride and O-(p-Chlorobenzyl)hydroxylamine hydrochloride . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of O-(4-Chlorobenzyl)hydroxylamine hydrochloride involves the reaction of 4-chlorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate . The reaction is typically carried out in an inert atmosphere at room temperature. The product is then purified by recrystallization from a suitable solvent .
Chemical Reactions Analysis
O-(4-Chlorobenzyl)hydroxylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding or compounds.
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O-(4-Chlorobenzyl)hydroxylamine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of O-(4-Chlorobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond . The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
O-(4-Chlorobenzyl)hydroxylamine hydrochloride can be compared with other similar compounds such as:
O-Benzylhydroxylamine hydrochloride: This compound has a similar structure but lacks the chlorine substituent on the benzyl group.
O-(4-Nitrobenzyl)hydroxylamine hydrochloride: This compound has a nitro group instead of a chlorine substituent.
The presence of the chlorine substituent in this compound makes it unique and can influence its reactivity and applications in different chemical reactions .
Biological Activity
O-(4-Chlorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C₇H₈ClNO·HCl and a molecular weight of 194.06 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential as an enzyme inhibitor and its role in synthesizing biologically active molecules. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound is synthesized through the reaction of 4-chlorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The compound acts primarily as a nucleophile , participating in substitution reactions where it donates an electron pair to form new chemical bonds. This characteristic is crucial for its biological activity, particularly in inhibiting specific enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), which is involved in immune response modulation and cancer progression .
Enzyme Inhibition
One of the most significant biological activities of this compound is its ability to inhibit IDO1. Research indicates that derivatives of hydroxylamines can significantly suppress IDO1 activity, which is pivotal in cancer therapy due to its role in immune evasion by tumors . The structure-activity relationship (SAR) studies have shown that halogen substitutions on the aromatic ring enhance inhibitor potency, with chlorine at the para position being particularly effective .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results indicate that this compound exhibits moderate cytotoxic effects, with IC₅₀ values comparable to established chemotherapeutics. For example, studies demonstrated that compounds similar to O-(4-Chlorobenzyl)hydroxylamine showed IC₅₀ values ranging from 0.12 µM to 2.78 µM against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
Case Studies
- IDO1 Inhibition : A study focused on the inhibition of IDO1 by O-benzylhydroxylamine derivatives revealed that this compound could inhibit IDO1 with sub-micromolar potency. This inhibition was linked to enhanced antitumor activity in preclinical models .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies assessed the cytotoxic effects of O-(4-Chlorobenzyl)hydroxylamine on various cancer cell lines, including MCF-7 and U-937. The findings indicated that this compound induced apoptosis in a dose-dependent manner, suggesting potential therapeutic applications in oncology .
Data Tables
The following table summarizes the biological activities and IC₅₀ values of this compound against different cancer cell lines:
Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
O-(4-Chlorobenzyl)hydroxylamine | MCF-7 | 0.65 | Induces apoptosis |
O-(4-Chlorobenzyl)hydroxylamine | U-937 | 2.41 | Induces apoptosis |
O-benzylhydroxylamine | IDO1 | <0.5 | Enzyme inhibition |
Properties
IUPAC Name |
O-[(4-chlorophenyl)methyl]hydroxylamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFDVZZLHVXUHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959772 | |
Record name | O-[(4-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38936-60-6 | |
Record name | Hydroxylamine, O-[(4-chlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38936-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine, O-(p-chlorobenzyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038936606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-[(4-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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